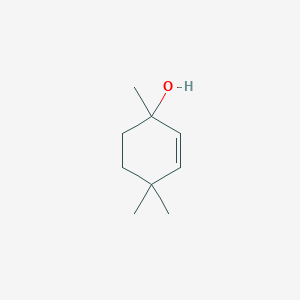

1,4,4-Trimethylcyclohex-2-en-1-ol

説明

特性

CAS番号 |

60934-84-1 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC名 |

1,4,4-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-8(2)4-6-9(3,10)7-5-8/h4,6,10H,5,7H2,1-3H3 |

InChIキー |

OBMMUEUTZUQIMM-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC(C=C1)(C)O)C |

製品の起源 |

United States |

類似化合物との比較

Research Findings :

- Menthol’s bicyclic structure enhances its volatility and cooling sensation, whereas 1,4,4-Trimethylcyclohex-2-en-1-ol’s monocyclic system provides greater thermal stability .

- The additional methyl groups in 1,4,4-Trimethylcyclohex-2-en-1-ol reduce its solubility in polar solvents compared to menthol’s hydroxyl-dominated interactions .

α-Terpineol (C₁₀H₁₈O)

| Property | 1,4,4-Trimethylcyclohex-2-en-1-ol | α-Terpineol |

|---|---|---|

| Molecular Weight | 140.23 g/mol | 154.25 g/mol |

| Structure | Monocyclic | Bicyclic (p-menthane) |

| Boiling Point | 198–202°C | 219°C |

| Solubility in Ethanol | 25 g/100 mL | 50 g/100 mL |

| Antimicrobial Activity | Moderate | High |

Research Findings :

- α-Terpineol’s bicyclic framework and hydroxyl group at position 8 enhance its antimicrobial efficacy by facilitating membrane disruption in pathogens, a mechanism less pronounced in 1,4,4-Trimethylcyclohex-2-en-1-ol due to steric hindrance from methyl groups .

- Both compounds exhibit similar logP values (~2.8), but α-Terpineol’s higher ethanol solubility broadens its use in disinfectant formulations .

Carveol (C₁₀H₁₆O)

| Property | 1,4,4-Trimethylcyclohex-2-en-1-ol | Carveol |

|---|---|---|

| Molecular Weight | 140.23 g/mol | 152.23 g/mol |

| Structure | Monocyclic, 3 methyl groups | Bicyclic (limonene) |

| Melting Point | –15°C | 25°C |

| Odor Profile | Earthy, woody | Minty, herbal |

| Oxidation Reactivity | Low | High |

Research Findings :

- Carveol’s conjugated double bond and hydroxyl group at position 2 increase its susceptibility to oxidation, unlike 1,4,4-Trimethylcyclohex-2-en-1-ol, which is stabilized by methyl substituents .

- Stereochemistry plays a critical role: carveol’s (+)-enantiomer is prized in perfumery, while 1,4,4-Trimethylcyclohex-2-en-1-ol lacks enantiomeric diversity due to its symmetric substitution .

準備方法

Asymmetric Hydrolysis of Acetate Derivatives

A patent by JPH04278097A details the production of optically active 1,4,4-trimethylcyclohex-2-en-1-ol via enzymatic hydrolysis. The racemic acetate derivative is treated with esterases (e.g., Pseudomonas fluorescens lipase) to yield the (1R)-enantiomer.

Procedure :

-

Synthesize (±)-1,4,4-trimethylcyclohex-2-en-1-yl acetate via acetylation.

-

Hydrolyze with esterase in phosphate buffer (pH 7.0) at 30°C for 24 hours.

-

Extract the alcohol with ethyl acetate and purify via distillation.

Outcomes :

Advantages and Limitations

-

Advantages : High enantioselectivity; avoids chiral auxiliaries.

-

Limitations : Requires additional steps to recycle the undesired enantiomer.

Vinylether Cyclization and Subsequent Reduction

Cyclization of Vinylethers

EP3763352A1 describes a multi-step synthesis involving vinylether intermediates. 2,5,6-Trimethylcyclohex-2-en-1-ol is reacted with vinylethers (e.g., CH₂=CHOCH₂CH₃) in the presence of Brønsted acid catalysts to form a bicyclic intermediate, which is subsequently reduced.

Key Steps :

-

Cyclization : React vinylether with 2,5,6-trimethylcyclohex-2-en-1-ol at 80°C using p-toluenesulfonic acid.

-

Reduction : Treat the intermediate with LiAlH₄ in THF to yield 1,4,4-trimethylcyclohex-2-en-1-ol.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Feasibility

-

Luche Reduction : Ideal for lab-scale synthesis due to mild conditions but requires costly CeCl₃.

-

Enzymatic Resolution : Suitable for producing enantiopure batches but limited by enzyme cost and reaction time.

-

Vinylether Route : Scalable for industrial applications but involves hazardous reagents (LiAlH₄).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4,4-Trimethylcyclohex-2-en-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclohexenol derivatives as precursors. A multi-step approach may include:

Alkylation : Introduce methyl groups via alkylation of cyclohexenol using methyl iodide or dimethyl sulfate under basic conditions (e.g., KOH/ethanol) .

Regioselective Functionalization : Use Grignard reagents or organometallic catalysts to ensure regioselectivity at the 1,4,4-positions.

Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature (e.g., 0–25°C for exothermic steps) and solvent polarity to minimize side reactions .

Q. How can the structural integrity of 1,4,4-Trimethylcyclohex-2-en-1-ol be confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare H and C NMR spectra with PubChem/NIST reference data to verify methyl group positions and cyclohexene ring conformation .

- Mass Spectrometry (GC-MS) : Match molecular ion peaks (e.g., m/z 154 for [M]) and fragmentation patterns with theoretical predictions.

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in hexane/ethanol mixtures .

Q. What are the key stability considerations for this compound under laboratory storage?

- Methodological Answer :

- Oxidation Sensitivity : Store under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation of the cyclohexene double bond.

- pH Stability : Avoid aqueous solutions with pH < 5 or > 9, as acidic/basic conditions may induce ring-opening or hydroxyl group derivatization .

Q. How can researchers assess the biological activity of 1,4,4-Trimethylcyclohex-2-en-1-ol in preliminary studies?

- Methodological Answer :

- In Vitro Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. For example, a study on a related compound (2,4,4-Trimethylcyclohex-2-en-1-ol) reported IC values of 0.15–0.35 mg/mL in antioxidant tests .

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HeLa or HEK293) at concentrations ≤ 1 mM to evaluate biocompatibility.

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of 1,4,4-Trimethylcyclohex-2-en-1-ol synthesis be resolved?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian software) to model transition states and identify kinetically favored pathways.

- Isotopic Labeling : Introduce C or H isotopes at specific positions to track regioselectivity via NMR or MS .

- Cross-Validation : Compare synthetic yields across multiple labs using standardized protocols to isolate procedural variables .

Q. What advanced techniques are suitable for analyzing chiral impurities in 1,4,4-Trimethylcyclohex-2-en-1-ol?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) values calculated from HPLC data .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays across independent labs with strict adherence to protocols (e.g., fixed incubation times, solvent controls).

- Meta-Analysis : Aggregate data from studies like the antioxidant activity of 2,4,4-Trimethylcyclohex-2-en-1-ol (retention index 1059, 0.15–0.35 mg/mL ) to identify trends or outliers.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with ethyl groups) to isolate contributions of specific functional groups .

Q. What computational tools can predict the environmental fate of 1,4,4-Trimethylcyclohex-2-en-1-ol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。